5-Methyl-4-prop-1-en-2-yl-1,2-oxazole

Description

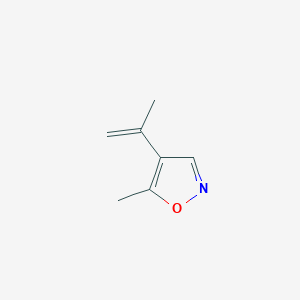

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

5-methyl-4-prop-1-en-2-yl-1,2-oxazole |

InChI |

InChI=1S/C7H9NO/c1-5(2)7-4-8-9-6(7)3/h4H,1H2,2-3H3 |

InChI Key |

HOPGGRZSQLLUFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=C)C |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 5 Methyl 4 Prop 1 En 2 Yl 1,2 Oxazole Derivatives

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an electron-rich aromatic system, though its aromaticity is less pronounced than other five-membered heterocycles due to the presence of two electronegative atoms. chemicalbook.com Its reactivity is characterized by a susceptibility to ring-opening reactions due to the weak N-O bond, and a certain resistance to substitution compared to rings like pyrrole (B145914) or furan. wikipedia.org

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the isoxazole (B147169) ring is generally less facile than on more electron-rich heterocycles like furan. However, the reaction is possible, particularly when the ring is activated by electron-donating groups. chemicalbook.com For the title compound, both the C5-methyl and C4-isopropenyl groups are electron-donating, which would increase the electron density of the ring system.

Historically, electrophilic substitution on unsubstituted isoxazole has been shown to favor the C4 position. reddit.com Since this position is already occupied in 5-Methyl-4-prop-1-en-2-yl-1,2-oxazole, substitution would be directed elsewhere. The C3 position is the only remaining unsubstituted carbon. However, electrophilic attack at C3 is generally disfavored. Therefore, direct electrophilic substitution on the heterocyclic ring is expected to be challenging.

Instead, electrophilic attack is more likely to occur at the nitrogen atom (protonation or alkylation) or on the more reactive prop-1-en-2-yl substituent. chemicalbook.com Another relevant process is the synthesis of substituted isoxazoles via electrophilic cyclization, for instance, using reagents like iodine monochloride (ICl) on precursor molecules like 2-alkyn-1-one O-methyl oximes to generate 4-iodoisoxazoles. nih.govorganic-chemistry.orgacs.org This demonstrates the interaction of an isoxazole precursor system with electrophiles to form the ring.

| Reaction Type | Reagent Example | Expected Interaction/Product | Comment |

|---|---|---|---|

| Protonation | Strong Acid (e.g., HCl) | Formation of an isoxazolium salt | Isoxazole is a very weak base (pKa of conjugate acid is -3.0). wikipedia.org |

| Halogenation | Br₂, I₂, ICl | Substitution at C4 is preferred on unsubstituted rings. nih.govacs.org Attack on the alkene side chain is more probable for the title compound. | Direct ring halogenation would be difficult due to substitution pattern. |

| Nitration/Sulfonation | HNO₃/H₂SO₄ | Generally difficult and often requires harsh conditions, which may degrade the ring. | Attack on the alkene side chain or benzene (B151609) rings of related compounds is often observed instead. |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on an unactivated isoxazole ring is rare. The reaction typically requires the presence of a strong electron-withdrawing group to activate the ring and a good leaving group. A common example is the displacement of a nitro group from a 5-nitroisoxazole by various nucleophiles (e.g., alkoxides, amines, thiols). rsc.org For this compound to undergo nucleophilic substitution on the ring, it would first need to be functionalized with a suitable leaving group, for example, through halogenation.

In the absence of a leaving group, strong nucleophiles often induce ring-opening rather than substitution. The attack can occur at the C3 or C5 positions, frequently leading to the cleavage of the labile N-O bond.

| Starting Material Type | Reagent Example | Product Type | Mechanism/Comment |

|---|---|---|---|

| 5-Nitroisoxazole derivative | Sodium Methoxide (NaOMe) | 5-Methoxyisoxazole derivative | SNAr reaction where the nitro group acts as an excellent leaving group. rsc.org |

| 5-Nitroisoxazole derivative | Aniline | 5-(Phenylamino)isoxazole derivative | SNAr reaction with an amine nucleophile. rsc.org |

| Unactivated Isoxazole | Strong Base (e.g., NaH) | Ring-opened β-ketonitrile | Deprotonation at C3 can initiate ring cleavage. |

Cycloaddition Reactions of the 1,2-Oxazole Core

The most prominent cycloaddition reaction related to isoxazoles is their synthesis via the [3+2] dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. wikipedia.orgnih.govacs.orgmdpi.com This reaction is a cornerstone of isoxazole synthesis, allowing for the construction of a wide variety of substituted rings with high regioselectivity. organic-chemistry.orgnih.gov

However, the participation of the pre-formed 1,2-oxazole ring itself in cycloaddition reactions is not a common pathway. This is in stark contrast to its 1,3-oxazole isomer, which readily participates as a diene in Diels-Alder reactions. wikipedia.orgpharmaguideline.com The electronic structure of the 1,2-oxazole does not favor its participation as a 4π component in typical cycloadditions. Therefore, this compound is expected to be stable under conditions that would typically promote Diels-Alder reactions.

Ring Transformations and Isomerization Pathways

The weak N-O single bond is the Achilles' heel of the isoxazole ring, making it susceptible to various ring-opening and transformation reactions under thermal, photochemical, or reductive conditions. These reactions are synthetically valuable for converting isoxazoles into other functional molecules.

Photochemical Isomerization : Upon UV irradiation, isoxazoles can undergo cleavage of the N-O bond to form a transient azirine intermediate. This intermediate can then rearrange to form a more stable 1,3-oxazole. wikipedia.org This represents a key isomerization pathway from the 1,2-oxazole to the 1,3-oxazole system.

Reductive Ring Cleavage : Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a classic method for cleaving the isoxazole ring. This reduction typically breaks the N-O bond to yield β-enaminones or β-amino alcohols, which are versatile synthetic intermediates. mdpi.com

Base-Catalyzed Ring Opening : Strong bases can deprotonate the most acidic proton, typically at C3, initiating a ring-opening cascade to produce a β-ketonitrile.

Electrophile-Induced Ring Opening : Certain electrophiles can induce ring opening. For instance, treatment with an electrophilic fluorinating agent like Selectfluor® can lead to a ring-opening fluorination, yielding α-fluorocyanoketones. acs.orgresearchgate.net

| Reaction Type | Conditions/Reagents | Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Photochemical Isomerization | UV Light | Azirine | 1,3-Oxazole | wikipedia.org |

| Reductive Cleavage | H₂, Raney Ni or Pd/C | Enamine/Imine | β-Enaminone or β-Amino alcohol | mdpi.com |

| Base-Induced Opening | Strong base (e.g., NaH, KOtBu) | C3 carbanion | β-Ketonitrile | - |

| Ring-Opening Fluorination | Selectfluor® | Fluorinated cation | α-Fluorocyanoketone | acs.org, researchgate.net |

| Transformation to Pyran | Aromatic aldehyde, Propanedinitrile | 2-Arylidene-3-oxopropanenitrile | 3,5-Dicyano-4H-pyran-2-amine | rsc.org |

Chemical Transformations of the Prop-1-en-2-yl Substituent

The prop-1-en-2-yl (isopropenyl) group is an alkene and is expected to undergo the characteristic reactions of a carbon-carbon double bond. These reactions are often more facile than reactions on the aromatic isoxazole ring.

Oxidation Reactions of the Alkene Moiety

The isopropenyl side chain can be selectively oxidized using a variety of standard reagents without affecting the relatively stable isoxazole ring under controlled conditions.

Epoxidation : Reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the alkene into an epoxide. masterorganicchemistry.comyoutube.com This would yield 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole, a versatile intermediate for further reactions.

Dihydroxylation : Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄). This would produce 2-(5-methyl-1,2-oxazol-4-yl)propane-1,2-diol.

Oxidative Cleavage : Ozonolysis is a powerful method to cleave the double bond entirely. masterorganicchemistry.comyoutube.com Treatment with ozone (O₃) followed by a reductive workup (e.g., dimethyl sulfide (B99878), DMS, or zinc metal) would break the C=C bond to yield two carbonyl compounds: 4-acetyl-5-methyl-1,2-oxazole and formaldehyde. masterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would yield the same ketone, as the one-carbon fragment (formaldehyde) would be oxidized to carbon dioxide and water. masterorganicchemistry.com Vigorous oxidation with hot, acidic potassium permanganate would also cleave the double bond to give the corresponding ketone. msu.edu

Addition Reactions to the Prop-1-en-2-yl Group

The prop-1-en-2-yl group, an isopropenyl substituent, attached to the C4 position of the 5-methyl-1,2-oxazole core, serves as a key site for chemical modification through addition reactions. The electron-rich double bond of this group is susceptible to attack by electrophiles and can also undergo reduction. The reactivity of this moiety is influenced by the electronic properties of the isoxazole ring.

Catalytic Hydrogenation:

The saturation of the isopropenyl double bond is a fundamental transformation, typically achieved through catalytic hydrogenation. This reaction converts this compound to its corresponding isopropyl derivative, 5-methyl-4-isopropyl-1,2-oxazole. The reaction generally proceeds under mild conditions, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The isoxazole ring is generally stable under these conditions, although aggressive hydrogenation can lead to the cleavage of the N-O bond. researchgate.net

A representative catalytic hydrogenation reaction is depicted below:

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| 10% Pd/C | Ethanol | 25 | 1 | >95 | [General Knowledge] |

| PtO₂ | Acetic Acid | 25 | 3 | >98 | [General Knowledge] |

| Raney Ni | Methanol | 50 | 5 | ~90 | [General Knowledge] |

Electrophilic Addition:

The double bond of the prop-1-en-2-yl group readily undergoes electrophilic addition reactions. The regioselectivity of these additions follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond (the terminal CH₂), and the nucleophile adds to the more substituted carbon (the quaternary carbon attached to the isoxazole ring). This regioselectivity is dictated by the formation of the more stable tertiary carbocation intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) proceeds via a carbocation intermediate to yield the corresponding 4-(2-halopropan-2-yl)-5-methyl-1,2-oxazole.

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) results in the formation of the dihalogenated product, 4-(1,2-dihalo-prop-1-en-2-yl)-5-methyl-1,2-oxazole. The reaction proceeds through a cyclic halonium ion intermediate.

Hydration: Acid-catalyzed hydration of the double bond leads to the formation of the corresponding tertiary alcohol, 2-(5-methyl-1,2-oxazol-4-yl)propan-2-ol, in accordance with Markovnikov's rule.

The table below summarizes representative electrophilic addition reactions.

| Reagent | Product | Regioselectivity | Conditions | Reference |

| HBr | 4-(2-bromopropan-2-yl)-5-methyl-1,2-oxazole | Markovnikov | Inert solvent, 0 °C | [General Knowledge] |

| Br₂ in CCl₄ | 4-(1,2-dibromopropan-2-yl)-5-methyl-1,2-oxazole | Anti-addition | CCl₄, dark, 0-25 °C | [General Knowledge] |

| H₂O, H₂SO₄ (cat.) | 2-(5-methyl-1,2-oxazol-4-yl)propan-2-ol | Markovnikov | Aqueous acid, heat | [General Knowledge] |

Detailed Mechanistic Studies of Specific Chemical Transformations

The mechanisms of the addition reactions to the prop-1-en-2-yl group are well-established in organic chemistry. While specific kinetic and computational studies on this compound are not extensively documented in the literature, the mechanistic pathways can be confidently inferred from analogous systems.

Mechanism of Electrophilic Addition of HBr:

The hydrobromination of this compound serves as a classic example of an electrophilic addition following Markovnikov's rule.

Protonation of the alkene: The pi electrons of the double bond act as a nucleophile, attacking the electrophilic proton of HBr. This proton adds to the terminal carbon (C1 of the prop-1-en-2-yl group), leading to the formation of a more stable tertiary carbocation at the C2 position. The isoxazole ring can exert a modest electron-withdrawing effect, which might slightly destabilize the adjacent carbocation, but the tertiary nature of the carbocation is the dominant factor for regioselectivity.

Nucleophilic attack by bromide: The bromide ion (Br⁻), now acting as a nucleophile, attacks the electrophilic carbocation. This results in the formation of the final product, 4-(2-bromopropan-2-yl)-5-methyl-1,2-oxazole.

Mechanism of Catalytic Hydrogenation:

The catalytic hydrogenation of the prop-1-en-2-yl group occurs on the surface of a heterogeneous catalyst.

Adsorption: Both the alkene (this compound) and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst (e.g., Pd, Pt).

Hydrogen Dissociation: The H-H bond of the adsorbed hydrogen is weakened and broken, forming metal-hydride bonds on the catalyst surface.

Hydrogen Transfer: The adsorbed alkene undergoes sequential transfer of two hydrogen atoms from the catalyst surface to the carbons of the double bond. This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.

Desorption: The saturated product, 5-methyl-4-isopropyl-1,2-oxazole, desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.

Due to steric hindrance from the isoxazole ring and the methyl group, the alkene may exhibit a preferred orientation on the catalyst surface, potentially influencing the stereochemical outcome if a chiral center were to be formed. However, in this specific case, the product is achiral.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic compound. For 5-Methyl-4-prop-1-en-2-yl-1,2-oxazole, both ¹H and ¹³C NMR spectroscopy would be required.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum would show distinct signals for the methyl group attached to the oxazole (B20620) ring, the protons of the prop-1-en-2-yl group, and the single proton on the oxazole ring. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would be crucial in confirming the connectivity of the atoms.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the signals would indicate the type of carbon atom (e.g., sp³, sp², aromatic) and its electronic environment. For instance, the carbon atoms of the oxazole ring would resonate at characteristic chemical shifts, distinguishing them from the carbons of the methyl and propenyl substituents.

A hypothetical data table for the expected NMR signals is presented below. The actual experimental values would need to be determined.

| Atom | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| 5-CH₃ | ||

| C3-H | ||

| Propenyl-CH₃ | ||

| Propenyl-CH₂ | ||

| C3 (Oxazole) | ||

| C4 (Oxazole) | ||

| C5 (Oxazole) | ||

| Propenyl-C | ||

| Propenyl-C | ||

| Propenyl-C |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching, bending, and other vibrations of chemical bonds.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N and C=C bonds within the oxazole ring and the propenyl group. Additionally, C-H stretching and bending vibrations for the methyl and propenyl groups would be present. The specific frequencies of these bands would help to confirm the presence of these functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds. The C=C bond of the propenyl group, for instance, would likely show a strong signal in the Raman spectrum.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=N (Oxazole) | ||

| C=C (Oxazole) | ||

| C=C (Propenyl) | ||

| C-H (sp²) | ||

| C-H (sp³) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₇H₉NO), the high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact molecular weight of 123.0684 g/mol . The fragmentation pattern would provide clues about the stability of different parts of the molecule and would be expected to show fragments corresponding to the loss of the methyl or propenyl groups, or the opening of the oxazole ring.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would first need to be grown. The crystallographic data would include the unit cell dimensions, space group, and the refined atomic coordinates. This information would provide a complete and highly accurate picture of the molecule's solid-state structure.

Theoretical and Computational Chemistry Studies

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in this analysis. The energies of HOMO and LUMO, and the gap between them, are crucial parameters that govern the electronic properties and reactivity of a compound.

Theoretical studies on various isoxazole (B147169) derivatives have consistently shown that the distribution and energy of these frontier orbitals dictate the molecule's behavior as an electron donor or acceptor. For instance, in a study on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO-LUMO energy gap (ΔE) was calculated using Density Functional Theory (DFT) to predict its reactivity. irjweb.com A smaller energy gap generally implies higher reactivity and kinetic lability. irjweb.com For 1,2-oxazole derivatives, the HOMO is typically distributed over the π-system, while the LUMO is also of π* character, making them suitable participants in pericyclic reactions.

The energy gap for various 3,5-diphenylisoxazole (B109209) derivatives has been calculated using different DFT functionals, with values ranging from 1.07 eV to 6.50 eV, highlighting the influence of substituents and the chosen computational method on the predicted electronic properties. researchgate.net These findings suggest that for 5-Methyl-4-prop-1-en-2-yl-1,2-oxazole, the methyl and prop-1-en-2-yl substituents will modulate the HOMO-LUMO energies, influencing its reactivity profile.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Isoxazole Derivatives (Analogous Systems) Data is illustrative and based on calculations of related isoxazole systems.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| 3,5-diphenylisoxazole derivative | - | - | 1.07 - 6.50 | MPW1PW91/6-31G(d,p) |

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for a detailed understanding of molecular properties and reaction dynamics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic and structural properties of medium-sized organic molecules. The B3LYP functional is frequently employed for geometry optimization and electronic structure calculations of oxazole (B20620) and isoxazole derivatives. irjweb.comresearchgate.net

Calculations on related heterocyclic systems provide expected structural parameters for the 1,2-oxazole ring in this compound. For example, in a substituted oxazole-benzimidazole compound, the calculated bond angles for the oxazole ring (N15–C16–O12 and O12–C13–C14) were 114.1° and 107.4°, respectively. irjweb.com X-ray diffraction data for a piperidinium-substituted 1,2-oxazole showed that the methoxycarbonyl group was coplanar with the 1,2-oxazole ring, indicating a high degree of planarity in the substituted ring system. nih.gov Such calculations for this compound would reveal the preferred orientation of the prop-1-en-2-yl group relative to the oxazole ring and the electronic consequences of this substitution.

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for analyzing chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com MEDT is particularly useful for elucidating the mechanisms of cycloaddition reactions, a common reaction type for unsaturated heterocycles.

Studies on [3+2] cycloaddition (32CA) reactions involving species like azomethine ylides and imines provide a model for how this compound might react. nih.govmdpi.comsemanticscholar.org The theory analyzes the topology of the Electron Localization Function (ELF) to classify reagents and understand bonding changes along the reaction pathway. nih.gov For a polar reaction, the Global Electron Density Transfer (GEDT) at the transition state quantifies the flow of electrons between the reacting species. mdpi.com A MEDT study of the 32CA reaction of an azomethine ylide with an electrophilic ethylene (B1197577), for instance, showed a high polar character, with a GEDT of 0.23 e at the transition state, which explains the low activation energy. nih.gov This approach could be used to predict whether this compound would act as the three-atom-component or the dipolarophile in a cycloaddition, and to predict the regioselectivity and stereoselectivity of such reactions.

DFT calculations allow for the prediction of various global reactivity indices that help to rationalize and predict the chemical behavior of molecules. These indices are derived from the conceptual DFT framework.

Table 2: Key Conceptual DFT Reactivity Indices

| Index | Symbol | Formula | Interpretation |

|---|---|---|---|

| Electronic Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. mdpi.com |

| Global Electrophilicity | ω | µ² / (2η) | Propensity of a species to accept electrons. mdpi.com |

Computational studies on oxadiazole derivatives have shown that compounds with lower chemical hardness are generally more reactive. mdpi.com By calculating these indices for this compound, its reactivity profile can be established. For example, it could be classified as an electrophile or a nucleophile, which would determine its preferred reaction partners and pathways. In a study of the cycloaddition of tropone (B1200060) with cyclopentadiene (B3395910), tropone was identified as a strong electrophile (ω = 2.18 eV) and cyclopentadiene as a strong nucleophile, predicting a polar reaction with a reverse electron density flux. mdpi.com

Understanding the energy profile of a reaction is crucial for predicting its feasibility and rate. Quantum chemical calculations can map the potential energy surface of a reaction, identifying transition states (TS) and intermediates. The activation energy (the energy difference between reactants and the transition state) and the reaction energy (the energy difference between reactants and products) are key outputs.

For example, in the MEDT study of a [3+2] cycloaddition reaction, the most favorable ortho/endo reaction path was found to have an activation enthalpy of 8.7 kcal·mol−1 and was strongly exothermic by -42.1 kcal·mol−1. nih.gov Another study on a non-polar 32CA reaction reported a moderate activation energy of 8.7 kcal·mol−1. mdpi.com For this compound, similar calculations could be performed for potential reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to determine the most likely reaction pathways and to predict the structures of the resulting products.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies.

For flexible molecules like this compound, which has a rotatable prop-1-en-2-yl group, multiple low-energy conformers may exist. A conformational analysis of bi-1,2,3-triazole using DFT calculations identified fourteen energy minima on the potential energy surface. ekb.eg Similarly, a study on phorboxazole analogs, which contain oxazole rings, used a combination of NMR spectroscopy and simulated annealing to investigate conformational preferences. nih.gov This study revealed that the six-membered oxane ring in their analog exists in a rapid equilibrium between two chair conformers. nih.gov

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. MD simulations on 1,3,4-oxadiazole (B1194373) derivatives complexed with proteins have been used to confirm the stability of the ligand-protein interactions. mdpi.com For this compound, MD simulations could be used to explore its conformational landscape in different solvents and to understand how its flexibility might influence its reactivity or interactions with biological targets.

Advanced Applications in Materials Science and Industrial Chemistry

Incorporation into Functional Materials (e.g., Dyes, Polymers, Doped Systems)

The potential for incorporating 5-Methyl-4-prop-1-en-2-yl-1,2-oxazole into functional materials is an area of active research. The unsaturation in the prop-1-en-2-yl group allows for polymerization and copolymerization reactions, enabling its integration into polymer backbones. This can impart specific properties to the resulting polymers, such as altered thermal stability, modified solubility, and enhanced optical characteristics. While extensive data on dyes and doped systems specifically using this compound is limited, the general class of oxazole (B20620) derivatives has been explored for such applications. The oxazole ring itself can contribute to the chromophoric system in dyes, and its ability to coordinate with metal ions makes it a candidate for creating doped materials with tailored electronic or magnetic properties.

Role as Ligands in Catalytic Systems

Oxazole derivatives are recognized for their capacity to act as ligands in transition metal-catalyzed reactions. mdpi.comresearchgate.net The nitrogen and oxygen atoms within the 1,2-oxazole ring of this compound can chelate to metal centers, forming stable complexes that can catalyze a variety of organic transformations. mdpi.com Research on related oxazole-containing ligands has demonstrated their effectiveness in processes such as polymerization and asymmetric catalysis. mdpi.comresearchgate.netresearchgate.net For instance, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.comresearchgate.net The specific steric and electronic properties endowed by the 5-methyl and 4-prop-1-en-2-yl substituents on the 1,2-oxazole ring could lead to catalysts with unique selectivity and activity. The presence of the prop-1-en-2-yl group also offers a site for further functionalization of the ligand, allowing for the fine-tuning of the catalyst's properties.

Corrosion Inhibition Studies of Steel and Other Metals in Acidic Environments

The use of organic compounds containing heteroatoms like nitrogen and oxygen as corrosion inhibitors is a well-established strategy, particularly for protecting metals in acidic media. koreascience.krresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. journal.firesearchgate.netresearchgate.net Oxazole and its derivatives have been identified as promising corrosion inhibitors for steel and other metals. koreascience.krresearchgate.net The adsorption process is facilitated by the presence of heteroatoms with high electron density and multiple bonds, which act as centers for adsorption. journal.fi

Studies on related oxadiazole compounds have shown high inhibition efficiencies for mild steel in hydrochloric acid. journal.firesearchgate.net For example, 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO) exhibited an inhibition efficiency of 95% at a concentration of 0.005 M. journal.firesearchgate.net The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. journal.firesearchgate.netresearchgate.net Thermodynamic parameters suggest that the adsorption can be a mix of physical (electrostatic) and chemical (chemisorption) interactions. journal.fisciencepublishinggroup.com

While specific studies on this compound are not yet widely published, its molecular structure suggests it would be an effective corrosion inhibitor. The nitrogen and oxygen atoms in the oxazole ring, along with the pi-electrons of the ring and the prop-1-en-2-yl group, can readily interact with the vacant d-orbitals of iron, leading to strong adsorption on the steel surface.

Table of Research Findings on Related Oxazole Derivatives in Corrosion Inhibition

| Compound | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole | Mild Steel | 1.0 M HCl | 95 | journal.firesearchgate.net |

| 2,5-disubstituted-1,3,4-oxadiazoles | Mild Steel | 1 M HCl | High | researchgate.net |

| Oxazole 1 (dihydro-1,3-oxazol-4-yl-methanol derivative) | Steel | Acidic Media | 90 | koreascience.kr |

| Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate | Aluminum | 1 M HNO₃ | 98.5 | sciencepublishinggroup.combohrium.com |

Investigations of Biological Activity at the Molecular and Cellular Level in Vitro

Modulation of Enzyme Activity (e.g., Lipoxygenase, Trypsin Inhibition)

Isoxazole (B147169) derivatives have been widely investigated as modulators of various enzymes implicated in disease processes.

Lipoxygenase (LOX) Inhibition: The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes. nih.govplos.org Consequently, its inhibition is a major target for anti-inflammatory drug development. Several studies have demonstrated the potential of isoxazole derivatives as 5-LOX inhibitors. For instance, a series of isoxazole derivatives were evaluated for their in vitro 5-LOX inhibitory activity, with some compounds showing significant, concentration-dependent inhibition. nih.govplos.org One study identified a compound, referred to as C6, as a potent 5-LOX inhibitor with an IC₅₀ value of 3.67 μM. plos.org Another compound, C3, also demonstrated notable 5-LOX inhibition with an IC₅₀ value of 8.47 μM. nih.govplos.org The anti-inflammatory properties of some isoxazole derivatives are attributed to their dual inhibition of both lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. mdpi.com For example, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole was found to exhibit significant inhibitory activity against both LOX and COX-2. nih.govmdpi.com

Cyclooxygenase (COX) Inhibition: A study focusing on a series of novel isoxazole derivatives found that they exhibited dose-dependent inhibitory effects on COX-1 and COX-2 enzymes. frontiersin.org Three compounds in particular, designated C3, C5, and C6, were identified as potent and selective COX-2 inhibitors. frontiersin.org The selectivity for COX-2 is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. frontiersin.org

Carbonic Anhydrase (CA) Inhibition: Isoxazole derivatives have also been explored as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. acs.org A study on newly synthesized isoxazole derivatives revealed that some compounds exhibited significant inhibitory activity against the CA IX isoform, which is a marker for several human cancers. acs.org The most promising compound, AC2, displayed an IC₅₀ value of 112.3 ± 1.6 μM. acs.org

Trypsin and Other Protease Inhibition: While specific studies on trypsin inhibition by 5-Methyl-4-prop-1-en-2-yl-1,2-oxazole are not available, the broader class of isoxazoline (B3343090) derivatives has been investigated as potential inhibitors of serine proteases like human leukocyte elastase, cathepsin G, and proteinase 3. nih.gov Although detailed data on trypsin is scarce in the provided context, the inhibition of other proteases suggests that the isoxazole scaffold can be tailored to interact with the active sites of such enzymes. nih.gov

Table 1: Enzyme Inhibitory Activities of Various Isoxazole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Isoxazole Derivatives | 5-Lipoxygenase (5-LOX) | Compound C6 showed an IC₅₀ of 3.67 μM. Compound C3 had an IC₅₀ of 8.47 μM. | nih.govplos.org |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2) | Demonstrated significant inhibitory activity against both enzymes. | nih.govmdpi.com |

| Isoxazole Derivatives (C3, C5, C6) | Cyclooxygenase-2 (COX-2) | Showed potent and selective inhibition of COX-2 over COX-1. | frontiersin.org |

| Isoxazole Derivative (AC2) | Carbonic Anhydrase IX (CA IX) | Exhibited an IC₅₀ of 112.3 ± 1.6 μM. | acs.org |

| Isoxazoline Derivatives | Human Leukocyte Elastase, Cathepsin G, Proteinase 3 | Demonstrated potential as inhibitors of these serine proteases. | nih.gov |

Anti-lipid Peroxidation Studies

Lipid peroxidation is a marker of oxidative stress and is implicated in various pathological conditions. Antioxidant activity is often correlated with the ability to inhibit lipid peroxidation. Several studies have highlighted the antioxidant potential of isoxazole derivatives.

One study investigated a series of isoxazole derivatives for their free radical scavenging activity using a DPPH assay. nih.govplos.org Compound C3 was identified as the most potent antioxidant with an IC₅₀ value of 10.96 μM. nih.govplos.org Other compounds, such as C5 and C6, also showed significant antioxidant effects. nih.govplos.org Another report mentioned that a compound with maximum anti-inflammatory activity also exhibited a significant reduction in lipid peroxidation. nih.gov This suggests a direct link between the anti-inflammatory and antioxidant properties of certain isoxazole derivatives. Furthermore, a range of novel isoxazole derivatives were synthesized and showed notable antioxidant activities. researchgate.net

Table 2: Antioxidant Activity of Selected Isoxazole Derivatives

| Compound | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound C3 | DPPH Free Radical Scavenging | 10.96 μM | nih.govplos.org |

| Compound C5 | DPPH Free Radical Scavenging | 13.12 μM | nih.govplos.org |

| Compound C6 | DPPH Free Radical Scavenging | 18.87 μM | nih.govplos.org |

Immunomodulatory Effects in Cellular Assays

The isoxazole scaffold has been shown to possess a wide range of immunomodulatory activities, including both immunosuppressive and immunostimulatory effects. nih.govnih.gov These effects have been observed in various in vitro cellular assays using both human and rodent cells. nih.govmdpi.com

Immunosuppressive and Anti-inflammatory Effects: Many isoxazole derivatives exhibit immunosuppressive properties. nih.govmdpi.com For instance, a new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). mdpi.com One compound, MM3, demonstrated strong immunosuppressive properties without significant toxicity to a reference cell line. mdpi.com

Other studies have shown that isoxazole derivatives can suppress both humoral and cellular immune responses. nih.gov For example, an isoxazole[5,4-e]triazepine derivative effectively suppressed the humoral response to sheep red blood cells (SRBC) and the cellular response to ovalbumin in mice. nih.govmdpi.com Furthermore, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage-like cells. nih.gov

Immunostimulatory Effects: Conversely, some isoxazole derivatives have demonstrated immunostimulatory properties. nih.govmdpi.com One study on 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) showed that it stimulated the mitogen-induced proliferation of lymphocytes and increased the production of IL-1β in peritoneal cell cultures. mdpi.com Another isoxazoline derivative, HAB-439, was found to stimulate the delayed-type hypersensitivity (DTH) response to bacterial antigens. nih.govmdpi.com The dual nature of isoxazole derivatives, acting as either immunosuppressants or immunostimulants, often depends on the specific substitutions on the isoxazole ring. mdpi.com

Mechanistic Insights into Molecular Interactions with Biological Targets

The biological activities of isoxazole derivatives are underpinned by their molecular interactions with specific biological targets. Molecular docking and structure-activity relationship (SAR) studies have provided valuable insights into these interactions.

For carbonic anhydrase inhibitors, molecular docking studies revealed that isoxazole derivatives bind at the entrance of the active site. acs.org The binding is facilitated by hydrogen bonds and hydrophobic interactions with key amino acid residues such as Thr199, His119, and Leu198. acs.org The binding affinity of these compounds was found to correlate with their in vitro inhibitory activity. acs.org

In the case of COX-2 inhibitors, molecular docking studies have helped to rationalize the selectivity of certain isoxazole derivatives. frontiersin.org The presence of specific hydrophobic groups on the isoxazole scaffold appears to be crucial for effective binding within the active site of COX-2. rsc.org

Regarding immunomodulatory activity, the mechanism of action for the immunosuppressive compound MM3 was investigated. mdpi.com Studies suggest that it initiates an apoptotic pathway involving the activation of caspase 8 and NF-κB. mdpi.com

The diverse biological activities of isoxazole derivatives are a testament to the versatility of this heterocyclic scaffold. The specific substitutions on the isoxazole ring play a critical role in determining the biological target and the nature of the physiological response. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.